![molecular formula C12H12ClN3 B1444252 [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amin CAS No. 1514324-00-5](/img/structure/B1444252.png)

[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amin

Übersicht

Beschreibung

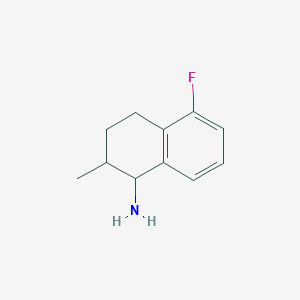

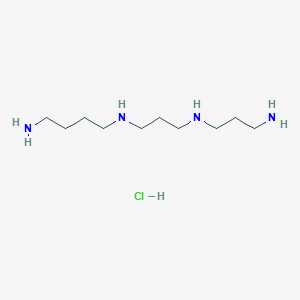

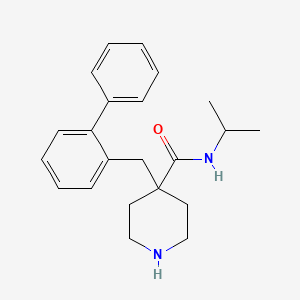

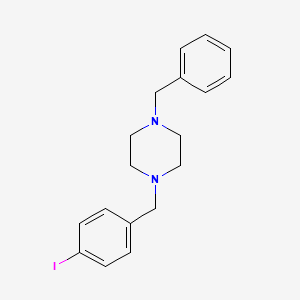

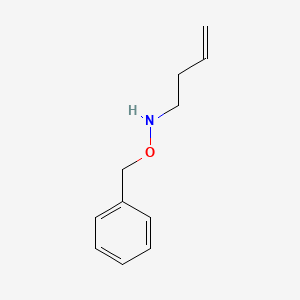

[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine is a useful research compound. Its molecular formula is C12H12ClN3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nichtlineare optische Materialien

[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amin: und seine Derivate wurden auf ihre potenzielle Verwendung in der nichtlinearen Optik (NLO) untersucht. Diese Materialien sind für optische Signalverarbeitung entscheidend, einschließlich optischer Triggerung, Lichtfrequenzwandler, optischer Speicher, Modulatoren und Deflektoren. Die Fähigkeit der Verbindung, ein dichtes Netzwerk von Wasserstoffbrücken im Zwischenraum von Zirkonium-4-sulfophenylphosphonat zu bilden, macht sie zu einem Kandidaten zur Steigerung der optischen Nichtlinearität auf makroskopischer Ebene .

Pharmazeutische Synthese

Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener Pharmazeutika. Imidazolderivate, die eine ähnliche Pyridinylstruktur aufweisen, sind für eine breite Palette biologischer Aktivitäten bekannt. Dazu gehören unter anderem antibakterielle, antitumorale, antidiabetische und entzündungshemmende Eigenschaften . Die strukturelle Flexibilität der Verbindung ermöglicht die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.

Leukämie-Behandlungsforschung

Auf der Suche nach potenten Therapeutika gegen Leukämie wurde This compound als strukturelles Analogon von Verbindungen identifiziert, die die Aktivität von Tyrosinkinasen hemmen . Dies ist bedeutsam, da Tyrosinkinasen wichtige Zielmoleküle bei der Behandlung verschiedener Krebsarten, einschließlich Leukämie, sind.

Biologische Aktivität von Indolderivaten

Forschungen zu Indolderivaten, die strukturell mit unserer Verbindung von Interesse verwandt sind, haben eine Vielzahl biologischer Aktivitäten gezeigt. Diese Aktivitäten reichen von antiviralen und krebshemmenden bis hin zu anti-HIV- und antimikrobiellen Wirkungen . Die strukturelle Ähnlichkeit der Verbindung mit Indolderivaten deutet auf potenzielle Anwendungen in diesen Bereichen hin.

Antituberkulosemittel

Die Verbindung wurde auf ihre Verwendung bei der Entwicklung von Antituberkulosemitteln untersucht. Ihre strukturellen Eigenschaften ermöglichen die Bildung von Molekülen, die auf ihre Wirksamkeit bei der Hemmung des Wachstums von Mycobacterium tuberculosis, dem Bakterium, das für Tuberkulose verantwortlich ist, getestet werden können .

Molekulardesigns und Interkalation

Die Molekülstruktur der Verbindung ermöglicht ihre Interkalation in geschichteten Strukturen wie Zirkoniumsulfophenylphosphonat. Diese Eigenschaft ist nützlich im molekularen Design, wo die Verbindung in bestimmten Orientierungen angeordnet werden kann, um gewünschte chemische oder physikalische Eigenschaften zu erzielen .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various biological targets, such as collagen prolyl-4-hydroxylase .

Mode of Action

It’s known that the molecules are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .

Biochemical Pathways

Related compounds have been found to inhibit collagen prolyl-4-hydroxylase, which plays a crucial role in collagen biosynthesis .

Result of Action

Related compounds have been found to inhibit collagen prolyl-4-hydroxylase, which could potentially affect collagen biosynthesis .

Action Environment

It’s known that the intercalated molecules were placed between so3h groups of the host layers .

Biochemische Analyse

Biochemical Properties

[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to form hydrogen bonds with amine and amide groups, which can influence its binding affinity and specificity . The interactions between [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine and biomolecules such as collagen prolyl-4-hydroxylase suggest that it may act as an inhibitor, affecting the enzyme’s activity and subsequent biochemical pathways . These interactions are crucial for understanding the compound’s role in modulating biochemical reactions and its potential therapeutic applications.

Cellular Effects

[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit enzymes like collagen prolyl-4-hydroxylase can lead to alterations in collagen synthesis and deposition, impacting cell structure and function . Additionally, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may affect cell signaling pathways by modulating the activity of key proteins involved in signal transduction, thereby influencing gene expression and cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine involves its binding interactions with specific biomolecules. The compound’s ability to form hydrogen bonds with amine and amide groups suggests that it can interact with enzymes and proteins at their active sites, potentially inhibiting or activating their functions . For example, the inhibition of collagen prolyl-4-hydroxylase by [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine can result in decreased hydroxylation of proline residues in collagen, affecting the stability and function of collagen fibers . These molecular interactions are essential for understanding the compound’s effects on biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability can be influenced by environmental conditions, such as temperature and pH . Over time, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may undergo degradation, leading to a decrease in its efficacy and potential changes in its biological activity. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function and biochemical pathways.

Dosage Effects in Animal Models

The effects of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may induce adverse effects, such as cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interactions with enzymes like collagen prolyl-4-hydroxylase suggest that it may influence metabolic flux and metabolite levels in biochemical pathways . Additionally, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may undergo biotransformation, resulting in the formation of metabolites that can further modulate its biological activity and effects on cellular processes.

Transport and Distribution

The transport and distribution of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds with amine and amide groups suggests that it can be transported across cell membranes and distributed to specific cellular compartments . Understanding the transport and distribution mechanisms of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine is essential for determining its localization and accumulation within cells and tissues, which can impact its biological activity and therapeutic potential.

Subcellular Localization

[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine exhibits specific subcellular localization, which can affect its activity and function. The compound’s interactions with targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . For example, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in key biochemical pathways. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-[(3-chloropyridin-4-yl)methyl]-1-pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c13-12-9-15-6-3-11(12)8-16-7-10-1-4-14-5-2-10/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCWNJCSGURMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNCC2=C(C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1444169.png)

![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)

![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)

![6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)